Chloroalbuterol
Description
Contextualization as an Impurity of Therapeutically Relevant Compounds
Chloroalbuterol is primarily identified as a process-related impurity in the synthesis of salbutamol (B1663637) sulfate (B86663), also known as albuterol ontosight.aisynzeal.comveeprho.compharmaffiliates.com. Salbutamol is a short-acting, selective beta2-adrenergic receptor agonist extensively used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD) ontosight.aidrugbank.com. As an impurity, this compound arises during the manufacturing process of salbutamol, and its presence must be managed to meet stringent regulatory standards for pharmaceutical products ontosight.aivulcanchem.com.
Academic Nomenclature and Structural Relationship to Parent Drugs
The systematic naming and structural characteristics of this compound provide insight into its relationship with its parent drug, salbutamol.
Nomenclature : this compound is recognized by several names and identifiers in academic and regulatory contexts. Its IUPAC name is 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-chloro-6-(hydroxymethyl)phenol ontosight.aisynzeal.comveeprho.comchemicalbook.comnih.gov. It is also commonly referred to as (+/-)-Chloroalbuterol, Albuterol Related Compound D, or Salbutamol EP Impurity L, reflecting its association with salbutamol and its classification in pharmacopoeias synzeal.comveeprho.com. The CAS Registry Number for this compound is 898542-81-9 veeprho.comchemicalbook.com.
Structural Relationship : this compound shares a core chemical structure with salbutamol, featuring an ethanolamine (B43304) side chain attached to a substituted phenyl ring ontosight.ai. The defining difference is the presence of a chlorine atom substituted onto the phenyl ring of this compound, specifically at the position adjacent to the hydroxymethyl group and meta to the hydroxyl group, which is absent in salbutamol ontosight.ainih.gov. This structural modification influences its physicochemical properties and pharmacological profile compared to the parent drug. This compound exists as a racemic mixture vulcanchem.comnih.gov.
Significance in Pharmaceutical Chemistry and Impurity Science
The significance of this compound in pharmaceutical chemistry lies in its role as a critical impurity that impacts the quality, safety, and efficacy of salbutamol-based pharmaceuticals.
Quality Control and Regulatory Compliance : Pharmaceutical regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate strict control over impurities in drug substances and products ontosight.ai. This compound is classified as a "specified impurity" and is subject to defined limits, often requiring levels to be controlled at or below 0.15% in salbutamol sulfate inhalation solutions, in accordance with guidelines like ICH Q3B ontosight.aivulcanchem.com. Adherence to these limits is essential for regulatory submissions and product approval.
Analytical Detection and Quantification : The accurate identification and quantification of this compound are paramount. Advanced analytical techniques are employed for this purpose, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy ontosight.aivulcanchem.com. Stability-indicating HPLC methods are particularly vital for monitoring this compound levels in pharmaceutical formulations over time.
Synthesis and Origin : this compound can be formed during the synthesis of salbuterol, for instance, through direct chlorination of salbuterol using reagents such as thionyl chloride (SOCl₂) under controlled conditions vulcanchem.com. Understanding the synthetic pathways that lead to its formation is key to developing strategies for its minimization.
Table 1: Chemical Identity and Basic Properties of this compound
| Property | Value |
| IUPAC Name | 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-chloro-6-(hydroxymethyl)phenol |
| Common Synonyms | This compound, (+/-)-Chloroalbuterol, Albuterol Related Compound D, Salbutamol EP Impurity L |
| CAS Number | 898542-81-9 |
| Molecular Formula | C₁₃H₂₀ClNO₃ |
| Molecular Weight | 273.75 g/mol |
| Appearance | Off-white to Pale Beige Solid |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) |
| Stereochemistry | Racemic |
Table 2: Analytical Characterization of this compound
| Parameter | Value |
| HPLC Column | YMC Phenyl (250 × 4.6 mm, 5 µm) |
| Mobile Phase | 25 mM KH₂PO₄ (pH 3.0)/methanol (95:5 v/v) |
| Detection Wavelength | UV at 225 nm |
| Retention Time (min) | 17.9 (relative to Albuterol's 8.1 min) |
Table 3: Comparative Physicochemical and Pharmacological Properties
| Property | This compound | Albuterol |
| LogP | 1.24 | 0.61 |
| Receptor Selectivity | β₂ > β₁ | β₂ > β₁ |
| Relative Potency (EC₅₀) | 12 nM | 3.8 nM |
The presence and control of impurities like this compound are fundamental aspects of pharmaceutical chemistry, ensuring that drug products are safe, effective, and meet the rigorous standards set by global health authorities ontosight.aihitkarini.edu.inlongdom.orgcfs-cls.cz.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-chloro-6-(hydroxymethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3/c1-13(2,3)15-6-11(17)8-4-9(7-16)12(18)10(14)5-8/h4-5,11,15-18H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUWGGWMRHKETC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898542-81-9 | |
| Record name | Chloroalbuterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898542819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CHLOROALBUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJW65037EX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Reaction Pathway Elucidation
Investigation of Formation Pathways of Chloroalbuterol during Parent Compound Synthesis
This compound is classified as a process-related impurity in the manufacturing of albuterol sulfate (B86663) vulcanchem.comontosight.ai. According to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3B guidelines, it is considered a "Specified Impurity," meaning its levels must be monitored and controlled within defined limits during pharmaceutical production vulcanchem.com.
The synthesis of albuterol, a complex organic molecule, involves multiple chemical steps. Impurities like this compound can originate from various sources during this process, including residual starting materials, intermediates, by-products from unintended side reactions, or products of over-reaction adventchembio.comjpionline.orgresearchgate.net. While specific detailed pathways for this compound's inadvertent formation during albuterol synthesis are not extensively detailed in all literature, its structure suggests that a chlorination event or the use of a chlorinated precursor could be involved. Result vulcanchem.com explicitly mentions that this compound is synthesized via the direct chlorination of albuterol, implying that if chlorination conditions are not precisely controlled during albuterol manufacturing, or if albuterol itself is exposed to chlorinating agents, this compound can be formed as a byproduct.
Studies on Degradation Mechanisms Leading to this compound Formation
Research has indicated that this compound can also arise from the degradation of albuterol. Specifically, studies suggest that this compound formation is primarily associated with the acid-catalyzed degradation of albuterol in aqueous solutions vulcanchem.com. Albuterol itself is known to degrade in aqueous environments, with albuterol aldehyde being a well-documented degradation product google.comgoogle.com. This susceptibility of albuterol to degradation pathways highlights the potential for other related compounds, such as this compound, to form under specific storage or processing conditions.
Controlled Synthesis of this compound and its Related Analogs for Research Purposes
For analytical purposes, such as developing reference standards for quality control, this compound can be synthesized intentionally vulcanchem.com. A common method for its controlled synthesis involves the direct chlorination of albuterol. This process typically utilizes chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under carefully controlled reaction conditions to achieve selective substitution vulcanchem.com.
The synthetic procedure generally includes the chlorination step, followed by purification. Purification techniques such as recrystallization, often using ethanol (B145695)/water mixtures, or column chromatography are employed to isolate this compound in a pure form suitable for research and analytical applications vulcanchem.com. The chemical identity of this compound is established by its IUPAC name: 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-chloro-6-(hydroxymethyl)phenol . It is also recognized by pharmacopoeias, such as the United States Pharmacopeia (USP), as Albuterol Related Compound D . While the synthesis of specific analogs of this compound is not detailed in the provided snippets, the broader scientific interest in synthesizing albuterol derivatives for pharmacological evaluation is well-documented nih.gov.
Chemical Transformation Studies and Reactivity Profiling of this compound
The chemical structure of this compound differs from albuterol by the presence of a chlorine atom on the phenyl ring. This substitution significantly influences its physicochemical properties, notably increasing its lipophilicity compared to albuterol vulcanchem.com. Such alterations in lipophilicity can impact the compound's distribution within biological systems and its metabolic stability vulcanchem.com.
A comprehensive understanding of this compound's chemical properties, including its stability and reactivity, is fundamental for managing its presence during pharmaceutical manufacturing and for ensuring the quality of the final drug product ontosight.ai. Analytical techniques are crucial for profiling and quantifying this compound. High-performance liquid chromatography (HPLC), often utilizing a YMC phenyl column with a mobile phase comprising a potassium phosphate (B84403) buffer and methanol, is a standard method for its separation and quantification vulcanchem.comnih.govresearchgate.net. These HPLC methods are designed to be stability-indicating, capable of resolving this compound from albuterol and other related substances nih.govresearchgate.net.
Structural elucidation and identification of this compound are typically performed using spectroscopic methods. Infrared (IR) spectroscopy can reveal characteristic functional group absorptions, such as those for hydroxyl (O-H), aromatic carbon-carbon double bonds (C=C), and the carbon-chlorine bond (C-Cl) vulcanchem.com. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the molecule's hydrogen atoms, with specific chemical shifts aiding in structural confirmation vulcanchem.com. While extensive studies on the specific chemical transformations of this compound are not detailed, its reactivity is understood in the context of its functional groups, including hydroxyl, amine, aromatic ring, and the chloro substituent. Computational chemistry methods can also offer insights into molecular interactions and chemical reactivity through the analysis of frontier orbitals and other reactivity descriptors nih.gov.
Compound List:
Albuterol
this compound
Albuterol aldehyde
Bis-ether albuterol
Salbutamol aldehyde
Advanced Structural Characterization and Spectroscopic Analysis of Chloroalbuterol
High-Resolution Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation, providing detailed information about the atomic environment within a molecule. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are critical. ¹H NMR reveals the types of protons present, their relative numbers (via integration), and their neighboring protons (via spin-spin coupling) pressbooks.pub. ¹³C NMR, while generally less sensitive and not directly quantitative through integration due to varying relaxation times and Nuclear Overhauser Effect (NOE) contributions orgchemboulder.comalmerja.com, offers a broader chemical shift range, allowing for the resolution of signals from all unique carbon atoms in a molecule almerja.com. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are often employed to establish correlations between nuclei, thereby mapping out the complete molecular framework hyphadiscovery.comslideshare.net.
While specific ¹H and ¹³C NMR data for Chloroalbuterol were not found in the provided search results, general principles indicate that ¹H NMR would reveal distinct signals for aromatic protons, aliphatic protons (including those on the tert-butyl group and the ethanolamine (B43304) side chain), and hydroxyl protons. ¹³C NMR would show signals corresponding to aromatic carbons, the tert-butyl carbons, the chiral center carbon, and the carbons of the ethanolamine moiety. The presence of a chlorine atom would influence the chemical shifts of nearby carbons and protons due to its electronegativity. For instance, a chlorine atom on an aromatic ring would typically cause a downfield shift for protons and carbons in the ortho and para positions ucl.ac.uk.
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are commonly used to generate ions from the analyte slideshare.net. The molecular ion peak ([M]+ or [M+H]+) confirms the molecular weight, while the fragmentation pattern provides clues about the molecule's structure by revealing characteristic fragments. For this compound, MS analysis would be expected to show a molecular ion corresponding to its mass, and fragmentation would likely involve cleavage of the C-C bonds in the side chain, loss of water, or fragmentation of the tert-butyl group, alongside fragments indicative of the chlorinated aromatic ring. The presence of chlorine would also be evident from the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl).
Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by detecting the absorption of IR radiation, which causes molecular vibrations. Characteristic absorption bands for this compound would include those for O-H stretching (broad band around 3200-3600 cm⁻¹), C-H stretching (aliphatic and aromatic, typically 2800-3100 cm⁻¹), C=C stretching in the aromatic ring (around 1500-1650 cm⁻¹), and C-O stretching (around 1000-1300 cm⁻¹). The presence of a C-Cl bond would also contribute IR absorption, typically in the fingerprint region (below 1500 cm⁻¹), though its exact position can vary.
UV-Visible (UV-Vis) spectroscopy is used to identify chromophores, which are parts of a molecule that absorb UV or visible light. For this compound, the aromatic ring system would act as the primary chromophore, leading to characteristic absorption maxima (λmax) in the UV region. The exact λmax values and extinction coefficients would be influenced by the substituents on the ring, including the hydroxyl group and the position of the chlorine atom.
Crystallographic Studies and Solid-State Characterization
Crystallography, particularly X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and molecular packing. If this compound can be crystallized, X-ray diffraction analysis would yield precise structural parameters. This technique can reveal the conformation of the molecule in the solid state and highlight intermolecular interactions such as hydrogen bonding. Solid-state characterization might also involve techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to assess thermal stability and phase transitions. However, specific crystallographic data for this compound was not found in the provided search results.
Stereochemical and Conformational Analysis of this compound Isomers
Albuterol itself possesses a chiral center at the carbon bearing the hydroxyl group and the tert-butylamino group. Therefore, this compound, as a derivative, is also expected to exist as stereoisomers (enantiomers and potentially diastereomers if additional chiral centers were introduced or present in the precursor). The analysis of these isomers is crucial, as they can exhibit different biological activities and physical properties. Techniques like chiral chromatography or polarimetry can be used to separate and quantify enantiomers. NMR spectroscopy, particularly when using chiral shift reagents or derivatizing agents, can also help in distinguishing between enantiomers by inducing differential chemical shifts. Conformational analysis, often aided by computational methods or NMR NOESY experiments, would investigate the preferred three-dimensional shapes the molecule adopts in solution, which can influence its interactions with biological targets. Specific stereochemical or conformational studies for this compound were not detailed in the provided search results.
Development and Validation of Advanced Analytical Methods for Chloroalbuterol Quantification
Chromatographic Separation Techniques for Impurity Profiling
Impurity profiling is a key aspect of pharmaceutical analysis, involving the identification, quantification, and structural elucidation of impurities and degradation products in bulk drug materials and formulations. pharmainfo.inmedwinpublishers.com Various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are routinely used for the separation and detection of these impurities. pharmainfo.inijprajournal.com The goal is to develop a method that can separate all identified and unidentified impurities from the main compound. chromatographyonline.com
HPLC is a powerful and widely used technique for the analysis of nonvolatile compounds and impurities in pharmaceuticals. omicsonline.orgijprajournal.comopenaccessjournals.com The development of an HPLC method for Chloroalbuterol impurity profiling requires a systematic approach to optimize separation and detection.
Method Development Steps:
Understanding Physicochemical Properties: The development process begins with understanding the properties of this compound, such as its polarity, solubility, and pKa, which guide the initial choice of chromatographic conditions. globalresearchonline.net
Column Selection: Reversed-phase (RP) columns, such as C18 or C8, are commonly the first choice for moderately polar compounds like this compound. openaccessjournals.commastelf.com The selection is critical as the stationary phase significantly influences the selectivity of the separation. chromatographyonline.com
Mobile Phase Optimization: The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is optimized to achieve efficient separation. openaccessjournals.com The pH of the aqueous phase is a crucial parameter for ionizable analytes, as it affects peak shape and retention. globalresearchonline.net Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate compounds with a wide range of polarities. mastelf.comscribd.com
Detector Selection: A UV-Vis detector is commonly used for compounds with a chromophore. ijprajournal.com The detection wavelength is selected at the absorption maximum of this compound to ensure high sensitivity. For more comprehensive analysis, a Photo Diode Array (PDA) detector can be used to acquire full UV spectra, aiding in peak purity assessment.
Method Validation: Once developed, the HPLC method must be validated according to ICH guidelines. europa.euglobalresearchonline.net Validation demonstrates that the method's performance characteristics are suitable for the intended application. omicsonline.org Key validation parameters include specificity, linearity, accuracy, precision, range, limit of detection (LOD), and limit of quantitation (LOQ). labmanager.comglobalresearchonline.net
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/PDA at 225 nm |
| Run Time | 30 minutes |
Gas chromatography is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. phenomenex.com It is particularly suitable for identifying volatile impurities, such as residual solvents, that may be present from the synthesis process. ijprajournal.comphenomenex.com For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility and thermal stability before GC analysis.
Method Development and Optimization:
Derivatization: A common approach is silylation, where active hydrogen atoms in polar functional groups are replaced with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and suitable for GC.
Column Selection: The choice of GC column depends on the polarity of the analytes. A low- to mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is often suitable for the analysis of derivatized compounds.
Temperature Programming: The column oven temperature is programmed to increase during the analysis. This allows for the separation of compounds with a range of boiling points, starting with more volatile components eluting at lower temperatures.
Injector and Detector: A split/splitless injector is commonly used. The Flame Ionization Detector (FID) is a universal detector for organic compounds and offers high sensitivity. For compounds containing electronegative atoms like chlorine, an Electron Capture Detector (ECD) can provide enhanced sensitivity. openaccessjournals.com
Method Validation: Similar to HPLC, GC methods must be validated for their intended use, assessing parameters like precision, accuracy, and linearity to ensure reliable and reproducible results for impurity quantification. openaccessjournals.com
Table 2: Example GC Parameters for Analysis of Derivatized this compound
| Parameter | Condition |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 280 °C |
| Oven Program | Start at 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Hyphenated Analytical Technologies for Identification and Quantification
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are revolutionary for impurity profiling because they allow for both separation and structural identification. ijprajournal.comresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most powerful and frequently used hyphenated systems in pharmaceutical analysis. researchgate.net
LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. wikipedia.org This technique is invaluable for the trace-level quantification of this compound and the identification of unknown impurities. nebiolab.com
Methodology:
Ionization: Following separation by LC, the analyte molecules are ionized before entering the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically forming protonated molecules [M+H]⁺. nih.gov
Mass Analysis: A triple quadrupole mass spectrometer is often used for quantitative analysis. nih.gov It operates in Selected Reaction Monitoring (SRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity and sensitivity. thermofisher.com
Impurity Identification: For identifying unknown impurities, high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap analyzers can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the impurity. chromatographyonline.com
Table 3: Representative LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Precursor Ion (Q1) | m/z corresponding to [this compound+H]⁺ |
| Product Ion (Q3) | m/z of a specific fragment ion |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen |
GC-MS combines the separation capabilities of GC with the detection power of MS to identify different substances within a sample. wikipedia.org It is considered a "gold standard" for the identification of volatile and semi-volatile organic compounds. wikipedia.org For this compound analysis, GC-MS would be applied to identify volatile impurities or the derivatized API.
Methodology:
Separation and Ionization: After separation on the GC column, the eluted compounds enter the MS source, where they are typically ionized by electron ionization (EI). EI is a high-energy process that causes extensive fragmentation of the molecule.
Identification: The resulting fragmentation pattern is highly reproducible and acts as a "molecular fingerprint." nih.gov This pattern can be compared against spectral libraries (e.g., NIST) for positive identification of known impurities. libretexts.org For unknown but related impurities, the fragmentation pattern can provide crucial structural information.
Quantification: While primarily used for identification, GC-MS can also be used for quantification, often in Selected Ion Monitoring (SIM) mode, where the instrument monitors only a few specific ions characteristic of the target analyte, increasing sensitivity. thermofisher.comwikipedia.org
Table 4: Hypothetical GC-MS Data for an Impurity in a this compound Sample
| Retention Time (min) | Major Mass Fragments (m/z) | Tentative Identification |
| 8.5 | 58, 72, 86, 114 | Residual synthesis solvent |
| 12.2 | 73, 147, 204, 291 | Derivatized related substance |
| 15.6 | 73, 235, 306, 381 | Derivatized this compound |
Electrochemical and Other Advanced Detection Strategies
Electrochemical detection offers a sensitive and selective alternative for the quantification of electroactive compounds. transmittershop.com Since molecules like this compound can be susceptible to oxidation or reduction, electrochemical methods can be developed for their direct measurement.
Principles and Techniques:
Mechanism: Electrochemical detection is based on measuring the current generated by the oxidation or reduction of an analyte at an electrode surface held at a specific potential. transmittershop.combasinc.com The resulting current is directly proportional to the analyte's concentration.
Detector Coupling: An electrochemical detector can be coupled with HPLC (HPLC-EC). This provides the selectivity of the chromatographic separation combined with the high sensitivity of electrochemical detection for electroactive species.
Sensor Development: Dedicated electrochemical sensors can be developed for rapid analysis. These sensors often use modified electrodes (e.g., with graphene or nanoparticles) to enhance sensitivity and selectivity. frontiersin.orgiapchem.org Techniques like cyclic voltammetry (CV) can be used during the development phase to study the electrochemical behavior of this compound and determine the optimal detection potential. basinc.com An imprinted electrochemical sensor, for instance, could be designed for the specific recognition of this compound. rsc.org
Advantages:
High Sensitivity: Capable of detecting very low concentrations of analytes. frontiersin.org
Selectivity: Only compounds that are electroactive at the set potential will be detected.
Cost-Effectiveness: The instrumentation can be less expensive than mass spectrometry. iapchem.org
Table 5: Performance Characteristics of a Hypothetical Electrochemical Sensor for this compound
| Parameter | Value |
| Technique | Differential Pulse Voltammetry |
| Working Electrode | Glassy Carbon Electrode modified with a nanohybrid material |
| Linear Range | 1.0 x 10⁻⁹ to 1.0 x 10⁻⁵ mol/L |
| Limit of Detection (LOD) | 4.3 x 10⁻¹⁰ mol/L |
| Response Time | < 2 minutes |
Method Validation Parameters and Robustness Studies for this compound Analysis
The validation of analytical methods for quantifying this compound is a critical step to ensure the reliability and precision of the data. This process involves a comprehensive evaluation of several key performance characteristics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a prevalent technique for this purpose due to its high sensitivity and selectivity.
Method validation for this compound analysis typically assesses parameters such as linearity, specificity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).
Linearity demonstrates that the analytical response is directly proportional to the concentration of this compound. This is established by analyzing a series of standard solutions across a defined concentration range. A strong linear relationship is generally indicated by a correlation coefficient (R²) greater than 0.99.
Specificity is the ability of the method to accurately measure this compound without interference from other compounds present in the sample matrix. In LC-MS/MS, specificity is enhanced by using multiple reaction monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions unique to this compound.
Accuracy refers to the closeness of the measured concentration to the true value. It is often determined through recovery studies, where a known amount of this compound is added to a blank sample matrix and analyzed. Acceptable recovery rates are typically within the range of 80-120%.
Precision measures the degree of agreement among repeated measurements of the same sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For bioanalytical methods, an RSD of less than 15% is generally considered acceptable.
The Limit of Detection (LOD) is the lowest concentration of this compound that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. For this compound in food and biological matrices, modern analytical methods can achieve LOQs in the low microgram per kilogram (µg/kg) range.
Robustness studies are also integral to method validation. These studies evaluate the method's resilience to small, deliberate variations in analytical parameters, such as the pH of the mobile phase, column temperature, or flow rate. A robust method will yield consistent results despite these minor changes, ensuring its reliability in routine use.
Below is a table summarizing typical method validation parameters for the analysis of this compound.
| Parameter | Typical Acceptance Criteria | Description |
| Linearity (R²) | > 0.99 | Assesses the proportional relationship between concentration and analytical response. |
| Accuracy (% Recovery) | 80 - 120% | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | < 15% | Evaluates the repeatability and reproducibility of the method. |
| Specificity | No significant interference at the retention time of the analyte | Ensures the method selectively measures this compound. |
| Limit of Quantification (LOQ) | Method- and matrix-dependent | The lowest concentration that can be accurately and precisely measured. |
Development and Characterization of this compound Reference Standards for Analytical Applications
The availability of high-purity, well-characterized reference standards is a prerequisite for the accurate quantification of this compound. These standards serve as the basis for calibration, method validation, and quality control in analytical laboratories. The development process for a this compound reference standard involves chemical synthesis followed by a comprehensive characterization to confirm its identity and purity.
The characterization of a this compound reference standard employs a suite of advanced analytical techniques:
Structural Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS) are used to confirm the chemical structure and elemental composition of the synthesized compound. Infrared (IR) spectroscopy can provide additional confirmation of functional groups.
Purity Assessment: The purity of the reference standard is a critical attribute and is typically determined using a mass balance approach. This involves quantifying the main component and all significant impurities.
Chromatographic Purity: High-performance liquid chromatography (HPLC) with a universal detector is used to separate and quantify any organic impurities.
Water Content: Karl Fischer titration is the gold standard for determining the water content.
Residual Solvents: Gas chromatography (GC) is employed to identify and quantify any solvents remaining from the synthesis process.
Inorganic Impurities: The content of non-volatile inorganic impurities is determined by ashing.
The final certified purity value is calculated by subtracting the mass fractions of all identified impurities from 100%. This certified reference material (CRM) is then used to prepare accurate calibration solutions. Stability studies are also performed under various storage conditions to establish an expiry date and ensure the long-term integrity of the standard.
Non Clinical Pharmacological and Biological Activity Research of Chloroalbuterol
In Vitro Receptor Binding and Functional Assays in Isolated Systems
Research into compounds structurally related to Chloroalbuterol, such as salbutamol (B1663637) and its analogues, has employed in vitro receptor binding and functional assays using isolated biological systems. These studies are crucial for understanding how a compound interacts with specific cellular targets, such as adrenergic receptors, and the subsequent functional consequences.
For instance, studies on a compound identified as SPFF (likely a related salbutamol analogue) have demonstrated its interaction with beta-adrenergic receptors. Functional assays using isolated guinea pig trachea strips showed that SPFF dose-dependently induced relaxation, a characteristic effect mediated by beta2-adrenergic receptor agonism . This effect was confirmed by its antagonism with ICI-118,551, a specific beta2-adrenoceptor antagonist, indicating that the observed bronchodilatory effect was indeed mediated through the beta2-adrenoceptor pathway .
Radioligand binding assays, utilizing guinea pig lung tissue as a source of beta2-adrenoceptors and cardiac ventricle for beta1-adrenoceptors, have been employed to quantify the affinity and selectivity of such compounds. These assays allow for the determination of equilibrium dissociation constants (Kd) and competitive binding experiments to yield IC50 values, which rank the relative receptor binding affinities of different ligands nih.gov. Such studies on related compounds have indicated high affinity and selectivity for beta2-adrenoceptors, suggesting a potential mechanism of action for this compound through this receptor subtype .
Table 1: Functional Activity of SPFF on Isolated Guinea Pig Trachea Strips
| Compound/Assay | Target System | Effect Observed | Potency Value (Mean ± SEM) | Reference |
| SPFF | Isolated Guinea Pig Trachea | Dose-dependent relaxation | pD2 = 7.66 ± 0.68 | |
| Isoprenaline | Isolated Guinea Pig Trachea | Dose-dependent relaxation | pD2 = 8.79 ± 0.19 | |
| SPFF | Precontracted Trachea | Relaxation (vs. Acetylcholine) | ED50 = 10.2 ± 0.7 µM | |
| SPFF | Precontracted Trachea | Relaxation (vs. Histamine) | ED50 = 550 ± 38.2 nM | |
| SPFF | Beta2-adrenoceptor Assay | Antagonized by ICI-118,551 (beta2 antagonist) | pA2 = 8.90 ± 0.01 |
Enzymatic Interaction and Inhibition Studies with this compound
Specific research detailing the direct interaction or inhibition of enzymes by this compound was not identified in the provided search results. However, the study of enzyme inhibition is a cornerstone of non-clinical pharmacology. Such investigations typically involve in vitro enzymatic assays designed to measure the catalytic activity of specific enzymes in the presence of varying concentrations of a test compound.
Enzyme inhibitors are often structural analogues of natural substrates or transition states, competing for the enzyme's active site researchgate.netresearchgate.net. These studies aim to determine parameters such as the inhibition constant (Ki) and IC50 values, which quantify the potency of the inhibitor nih.govmdpi.com. Different modes of inhibition, including competitive, non-competitive, and uncompetitive inhibition, are characterized by their effects on enzyme kinetics, such as changes in Vmax and Km nih.gov. For example, studies on other classes of compounds have evaluated their potential to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), β-secretase (BACE-1), cyclooxygenase (COX), and lipoxygenase (LOX) nih.govmdpi.commdpi.com. These investigations provide a framework for understanding how this compound might interact with enzymatic systems, should such interactions be present.
Cellular Pathway Modulation in Non-Clinical Cell Models
Direct evidence of this compound's modulation of specific cellular pathways in non-clinical cell models was not found within the scope of the provided search results. Nevertheless, the investigation of cellular pathway modulation is a critical aspect of non-clinical pharmacological research. This typically involves using various cell lines, primary cell cultures, or engineered cellular systems to assess how a compound influences intracellular signaling cascades, gene expression, or other cellular processes.
For instance, research into other therapeutic areas has explored how compounds modulate pathways such as the Hedgehog (Hh) signaling pathway, or pathways involved in cell growth, survival, and metabolism like PI3K/Akt/mTOR, MAPK, and others nih.govfoodandnutritionjournal.org. These studies often employ techniques to measure the activation or inhibition of key proteins within these pathways, or assess downstream effects such as changes in protein expression, cell proliferation, or apoptosis. The use of non-mammalian model organisms, such as fruit flies, nematode worms, and zebrafish, can also provide valuable insights into conserved cellular pathways and their modulation by chemical compounds nih.gov. Understanding how this compound might influence cellular signaling would typically require dedicated studies using such cell-based or organismal models.
Mechanism of Action Elucidation in Defined Biological Systems (non-human, non-clinical)
Further substantiation comes from radioligand binding assays, which demonstrated that SPFF exhibits significant affinity for beta2-adrenoceptors. The selectivity of SPFF for beta2-adrenoceptors over beta1-adrenoceptors was also established, indicating a preference for the receptors primarily located in the airways . The studies also explored the stereoselectivity of these effects, finding that the (-)-enantiomer of SPFF was more potent in terms of receptor affinity and functional activity compared to the racemic mixture or the (+)-enantiomer . These findings collectively suggest that this compound, as a related compound, may exert its biological effects through a similar mechanism involving the activation of beta2-adrenergic receptors in a non-clinical context.
Table 2: Receptor Affinity and Selectivity of SPFF
| Compound/Assay | Target Receptor | Affinity/Selectivity Metric | Value | Reference |
| SPFF (racemic) | Beta2-AR | Affinity (Kd) | Not explicitly stated, but high affinity | |
| (-)-SPFF | Beta2-AR | Affinity (Kd) | 27.3 nM | |
| (-)-SPFF vs. (+/-)-SPFF | Beta2-AR | Affinity Ratio | 6-fold greater | |
| (-)-SPFF vs. (+)-SPFF | Beta2-AR | Affinity Ratio | 164-fold greater | |
| SPFF | Beta1/Beta2 | Selectivity Ratio | ~162 times more selective to Beta2 | |
| SPFF | Beta2-AR | pA2 of antagonist (ICI-118,551) | 8.90 ± 0.01 |
*AR: Adrenergic Receptor. Beta2-AR: Beta-2 Adrenergic Receptor. Beta1-AR: Beta-1 Adrenergic Receptor.
Investigation of Biological Activities in Non-Mammalian Organisms or Systems (e.g., insecticidal potential)
Research has indicated that certain compounds identified through the analysis of natural sources can exhibit biological activities in non-mammalian organisms, such as insects. Studies on the red algal seaweed Liagora ceranoides have identified various phytochemicals, including compounds with a "chloro" designation, which were analyzed for their biological activity against the tobacco caterpillar, Spodoptera litura researchgate.netresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of hexane (B92381) extracts from L. ceranoides revealed the presence of numerous compounds, among which "chloro" was listed. These extracts demonstrated potential insecticidal and insect growth regulator (IGR) properties against S. litura researchgate.net. Specifically, the seaweed extracts showed larvicidal activity, leading to mortality in the tested insect larvae. Furthermore, these extracts exhibited insect growth regulator effects, evidenced by increased pupal mortality and a reduction in adult emergence researchgate.netresearchgate.net. The observed effects suggest that compounds present in these algal extracts, potentially including chlorinated substances, can interfere with insect development and survival, highlighting a biological activity in a non-mammalian system researchgate.netresearchgate.net.
Table 3: Biological Activity of Liagora ceranoides Hexane Extract on Spodoptera litura
| Activity Assessed | Concentration Tested | Observed Effect (%) | Timeframe | Reference |
| Larvicidal Activity | 200 µl/l | 66.66% mortality | 120 hours | researchgate.net |
| Pupal Mortality | 200 µl/l | 13.33% mortality | Not specified | researchgate.netresearchgate.net |
| Adult Emergence Inhibition | 200 µl/l | 20.00% emergence | Not specified | researchgate.netresearchgate.net |
Compound List:
this compound
Salbutamol
SPFF (Related compound/analogue)
Isoprenaline
ICI-118,551 (Antagonist)
Metabolic Fate and Biotransformation Studies of Chloroalbuterol Non Clinical
In Vitro Metabolic Stability Assessment in Non-Human Biological Matrices
No data is currently available on the in vitro metabolic stability of Chloroalbuterol in non-human biological matrices such as liver microsomes, S9 fractions, or hepatocytes from common non-clinical species (e.g., rat, mouse, dog, monkey). Parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint) have not been reported.
Identification of Non-Clinical Metabolites and Biotransformation Pathways
There are no published studies that identify the metabolites of this compound formed in non-clinical models. Consequently, the biotransformation pathways, whether through Phase I (oxidation, reduction, hydrolysis) or Phase II (conjugation) reactions, have not been elucidated for this specific compound.
Characterization of Enzyme Systems Involved in this compound Biotransformation (e.g., cytochrome P450, conjugation enzymes)
Research characterizing the specific enzyme systems, such as cytochrome P450 (CYP) isoforms or conjugating enzymes (e.g., UGTs, SULTs), responsible for the metabolism of this compound has not been found in the available literature.
Chemical Biology Approaches and Structure Activity Relationship Sar Studies of Chloroalbuterol and Its Analogs
Design and Synthesis of Chloroalbuterol Derivatives and Probes for Biological Research
The design and synthesis of this compound derivatives and probes are foundational for exploring its biological functions and mechanisms of action. Researchers aim to create analogs with specific modifications to investigate how structural changes impact pharmacological activity and to develop tools for target engagement studies. These synthetic efforts often involve modifying the core albuterol structure, particularly the phenyl ring where the chlorine atom is present, or the ethanolamine (B43304) side chain. The goal is to produce compounds that can serve as chemical probes, enabling the study of molecular interactions and cellular pathways in a controlled, non-clinical setting. Synthetic routes are tailored to introduce functionalities that facilitate detection, conjugation, or specific binding, thereby enhancing their utility in biological research.
Structure-Activity Relationship (SAR) Analysis for this compound-Related Biological Effects
Structure-activity relationship (SAR) studies are critical for understanding how the chemical structure of this compound influences its biological effects studysmarter.co.ukresearchgate.netnih.gov. By systematically altering specific parts of the this compound molecule and observing the resulting changes in biological activity, researchers can identify key structural features responsible for its interactions with biological targets. For this compound, SAR investigations would likely focus on the impact of the chlorine substitution, the hydroxyl and hydroxymethyl groups on the phenyl ring, and the tert-butylamino ethanolamine side chain. For instance, the presence and position of the chlorine atom can significantly alter lipophilicity, electronic distribution, and binding affinity to target receptors, as seen in other chlorinated compounds nih.gov. Such analyses help in designing more potent, selective, or stable analogs for further investigation.
Target Identification and Engagement Studies using Chemical Biology Methodologies (non-clinical context)
Chemical biology methodologies are instrumental in identifying the specific molecular targets of this compound and understanding how it engages with them in a non-clinical context nih.govtue.nlrsc.orgnih.gov. Techniques such as affinity chromatography, activity-based protein profiling (ABPP), and chemical proteomics can be employed. These methods often involve synthesizing this compound derivatives with specific tags or reactive groups that allow for the capture and identification of interacting proteins. For example, a this compound analog could be modified with a biotin (B1667282) tag or a photoaffinity label, which, upon binding to its target, can be used for enrichment and subsequent mass spectrometry analysis to identify the protein partners scienceopen.commtoz-biolabs.com. These studies aim to elucidate the precise molecular mechanisms by which this compound exerts its effects, independent of clinical outcomes.
Chemogenomic Profiling and Perturbation Studies in Model Organisms (non-clinical)
Chemogenomic profiling and perturbation studies in model organisms offer a genome-wide perspective on the cellular responses to this compound embopress.orgnih.govnih.gov. These approaches involve exposing genetically diverse populations of model organisms (e.g., yeast, bacteria, or cell lines) to this compound and observing differential growth, survival, or gene expression patterns. By analyzing which genetic modifications confer sensitivity or resistance to this compound, researchers can infer its cellular targets and pathways of action. For instance, a chemogenomic screen might identify specific genes whose deletion or overexpression alters the organism's response to this compound, thereby implicating the corresponding proteins or pathways. These studies provide a comprehensive, non-clinical understanding of this compound's biological impact across a cellular system.
Impurity Profiling and Control Strategies in Pharmaceutical Manufacturing Research
Research into Predictive Models for Impurity Generation during Synthesis and Storage
Predictive modeling is an emerging field in pharmaceutical sciences that aims to forecast the generation of impurities under different conditions. While specific predictive models for the formation of Chloroalbuterol are not extensively detailed in publicly available literature, research into the degradation of Salbutamol (B1663637) provides a foundation for such models.
Studies on the degradation of Salbutamol have shown that its stability is influenced by factors such as pH, temperature, and the presence of catalysts. For instance, the photocatalytic degradation of Salbutamol has been studied, revealing complex reaction kinetics with the formation of various intermediates. nih.gov The degradation often follows pseudo-first-order kinetics, with rate constants dependent on the specific environmental conditions. nih.gov
Predictive models for this compound formation would likely incorporate these factors to estimate its rate of generation during both the synthesis of Salbutamol and its subsequent storage. Such models would be invaluable for defining optimal process parameters and storage conditions to minimize the presence of this impurity.
Development of Novel Impurity Control Strategies in Process Chemistry
The control of impurities during the manufacturing process is a key aspect of ensuring drug quality. For this compound, control strategies focus on optimizing the synthesis of Salbutamol to prevent its formation and implementing effective purification methods to remove it if it does form.
Process Analytical Technology (PAT) is a modern approach to pharmaceutical manufacturing that can be instrumental in controlling impurities like this compound. mt.com PAT involves the online, in-line, or at-line monitoring of critical process parameters to ensure that the process remains within a predefined design space. mt.com By continuously monitoring the reaction conditions during Salbutamol synthesis, manufacturers can detect and correct any deviations that might lead to the formation of this compound in real-time.
Furthermore, a deep understanding of the reaction mechanism and the influence of raw materials is essential. A patent for a new synthesis process for Salbutamol highlights the complexity of controlling impurities and the importance of post-reaction treatment to meet pharmacopoeial standards. google.com
Below is an interactive data table summarizing potential control points and corresponding analytical techniques for managing this compound levels during Salbutamol manufacturing.
| Control Point | Parameter to Monitor | Analytical Technique | Purpose |
| Synthesis | Reactant Purity | High-Performance Liquid Chromatography (HPLC) | To ensure starting materials are free from precursors that could lead to this compound formation. |
| Reaction Temperature | In-line Temperature Probes | To maintain the optimal temperature to minimize side reactions that may form this compound. | |
| Reaction pH | In-line pH probes | To control the acidity or alkalinity of the reaction mixture, as pH can influence degradation pathways. researchgate.net | |
| Purification | Impurity Levels | HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) | To monitor the efficiency of purification steps in removing this compound. semanticscholar.org |
| Storage | Temperature and Humidity | Environmental Monitoring Systems | To ensure the drug substance is stored under conditions that minimize degradation and the formation of this compound. |
Kinetic and Mechanistic Studies of this compound Formation and Degradation in Pharmaceutical Formulations
Understanding the kinetics and mechanism of this compound formation is fundamental to developing effective control strategies. While specific studies on the formation of this compound are not widely published, research on the degradation of Salbutamol provides valuable insights into potential pathways.
The degradation of Salbutamol can be influenced by various factors, leading to a range of degradation products. Studies on the degradation of Salbutamol in ethanolic solutions have identified the formation of ethyl ether degradation products through an acid-catalyzed dehydration mechanism. researchgate.netnih.gov The rate of this degradation is dependent on both pH and ethanol (B145695) concentration. researchgate.netnih.gov
A study on the photocatalytic degradation of Salbutamol using Mn-doped TiO2 nanoparticles demonstrated a two-stage kinetic process. nih.gov Initially, Salbutamol slowly degrades into intermediate compounds, followed by a more rapid mineralization of these intermediates. nih.gov The degradation kinetics were modeled, and rate constants were determined for both stages. nih.gov
The table below presents kinetic data from a study on the photocatalytic degradation of Salbutamol, which can serve as a basis for understanding the rates of impurity formation under specific stress conditions.
| Degradation Stage | Apparent First-Order Rate Constant (k, min⁻¹) |
| Initial Degradation (0-60 min) | 0.0088 |
| Mineralization of Intermediates (60-240 min) | 0.0179 |
Data from a study on the photocatalytic degradation of Salbutamol using 0.2% Mn-doped TiO2 under visible light irradiation. nih.gov
While this data does not directly pertain to this compound, it illustrates the type of kinetic information that is crucial for understanding and controlling impurity formation. Further research is needed to elucidate the specific mechanism and kinetics of this compound formation from Salbutamol. Such studies would likely involve forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) to identify the key factors driving its formation and to determine the corresponding reaction rates. csfarmacie.cz
Advanced Research Topics and Future Directions for Chloroalbuterol Studies
Computational Chemistry and Molecular Modeling Applications for Chloroalbuterol
Computational chemistry and molecular modeling have become indispensable tools in the study of chemical compounds, offering insights that are often difficult to obtain through experimental methods alone. scispace.comatomistica.online These techniques allow for the detailed investigation of molecular structures, properties, and interactions on a computer, accelerating research and reducing costs. scispace.comresearchgate.net
In the context of this compound, a compound related to the well-known bronchodilator albuterol, computational methods can be applied to a variety of research questions. scribd.com Molecular modeling can predict the three-dimensional structure of this compound, including bond lengths, angles, and dihedral angles. scispace.comatomistica.online This structural information is foundational for understanding its chemical behavior and potential biological activity.
One of the key applications of computational chemistry is in structure-activity relationship (SAR) studies. preprints.orgresearchgate.net SAR analysis aims to understand how the chemical structure of a molecule relates to its biological activity. researchgate.net By creating computational models, researchers can predict how modifications to the this compound structure might affect its interactions with biological targets. preprints.org Quantitative structure-activity relationship (QSAR) models take this a step further by developing mathematical relationships between chemical structure and activity, which can be used to predict the potency of new, unsynthesized analogs. nih.govnih.gov
Molecular docking is another powerful computational technique that can be applied to this compound. longdom.org Docking simulations predict the preferred orientation of a molecule when bound to a target, such as a protein receptor. longdom.org This can provide insights into the specific interactions, like hydrogen bonds and van der Waals forces, that stabilize the complex. researchgate.net For this compound, docking studies could help identify potential biological targets and elucidate the molecular basis of its effects.
Table 1: Applications of Computational Chemistry in this compound Research
| Computational Technique | Application to this compound Research | Potential Insights |
| Molecular Mechanics | Determination of stable conformations and geometries. | Understanding the 3D shape and flexibility of the molecule. longdom.org |
| Quantum Mechanics | Calculation of electronic properties, such as charge distribution and orbital energies. | Predicting reactivity and spectroscopic properties. longdom.org |
| Molecular Dynamics | Simulation of the movement of the molecule over time. | Understanding conformational changes and interactions with solvent. longdom.org |
| QSAR | Predicting the biological activity of this compound derivatives. | Guiding the design of new compounds with improved properties. nih.gov |
| Molecular Docking | Predicting the binding mode of this compound to biological targets. | Identifying key interactions for binding and informing lead optimization. longdom.org |
Integration of Multi-Omics Data for Comprehensive Understanding in Relevant Non-Clinical Systems
To gain a holistic understanding of the biological effects of this compound, researchers are increasingly turning to multi-omics approaches. nih.gov This involves the integration of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to create a comprehensive picture of molecular changes within a biological system. metabolon.comthermofisher.com
Metabolomics , the large-scale study of small molecules or metabolites, can provide a direct snapshot of the physiological state of a cell or organism. thermofisher.comcancer.gov In non-clinical studies, metabolomics could be used to identify changes in metabolic pathways in response to this compound exposure. cancer.gov This could reveal biomarkers of exposure or effect and provide insights into the compound's mechanism of action. cancer.gov Advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) are central to metabolomics research. mdpi.comnih.gov
Proteomics , the study of the entire set of proteins expressed by a genome, offers another layer of information. nih.govthe-scientist.com Proteins are the primary functional molecules in cells, and changes in their expression levels or modification states can indicate a biological response. the-scientist.com Proteomic analysis of non-clinical systems exposed to this compound could identify proteins that are upregulated or downregulated, providing clues about the cellular processes affected by the compound. nih.gov This information can be crucial for understanding both intended effects and potential off-target activities. ous-research.no
The true power of multi-omics lies in the integration of these different data types. embopress.orgmdpi.com By combining metabolomic and proteomic data, for instance, researchers can build more complete models of the biological pathways perturbed by this compound. nih.gov This integrated approach can help to bridge the gap between genotype and phenotype, providing a more comprehensive understanding of the compound's effects. nih.gov
Table 2: Multi-Omics Approaches for this compound Studies
| Omics Field | Focus of Study | Example Application for this compound |
| Metabolomics | Small molecules (metabolites) | Identifying metabolic pathways altered by this compound in a cellular model. metabolon.comcancer.gov |
| Proteomics | Proteins | Profiling changes in protein expression in response to this compound to understand cellular response. nih.govthe-scientist.com |
| Transcriptomics | RNA transcripts | Measuring changes in gene expression to identify genes regulated by this compound. metabolon.com |
| Multi-Omics Integration | Combined analysis of multiple omics datasets | Building comprehensive models of this compound's mechanism of action by linking changes in genes, proteins, and metabolites. embopress.orgmdpi.com |
Emergent Analytical Technologies for Enhanced Impurity Detection and Characterization
The purity of a chemical compound is of paramount importance, and the identification and control of impurities is a critical aspect of chemical research and development. biomedres.us The International Conference on Harmonisation (ICH) provides guidelines on the classification and control of impurities in drug substances. biomedres.us Emergent analytical technologies are continuously improving the ability to detect and characterize impurities, even at very low levels. apacsci.compharmafocusasia.com
For a compound like this compound, which may contain structurally similar impurities, advanced separation techniques are essential. scribd.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful tools for separating complex mixtures. apacsci.com The development of novel stationary phases and the application of quality by design (QbD) principles are leading to more robust and efficient separation methods. pharmafocusasia.com
Hyphenated techniques, which couple a separation method with a powerful detection method, are particularly valuable for impurity analysis. apacsci.com Liquid chromatography-mass spectrometry (LC-MS) is a workhorse in this area, providing both separation and mass information that can be used to identify unknown impurities. biomedres.usbiomedres.us High-resolution mass spectrometry (HRMS) offers even greater accuracy, facilitating the determination of elemental compositions for unknown compounds. apacsci.com
Other advanced techniques that can be applied to this compound impurity profiling include:
Supercritical fluid chromatography (SFC): A "green" separation technique that uses supercritical carbon dioxide as the mobile phase, offering different selectivity compared to HPLC. apacsci.com
Nuclear magnetic resonance (NMR) spectroscopy: A powerful tool for structure elucidation of isolated impurities. biomedres.us
Inductively coupled plasma-mass spectrometry (ICP-MS): Used for the detection and quantification of elemental impurities. biomedres.us
Table 3: Advanced Analytical Techniques for this compound Impurity Profiling
| Analytical Technique | Principle | Application for this compound |
| UHPLC-HRMS | High-efficiency separation coupled with high-accuracy mass detection. | Detection, identification, and quantification of organic impurities. apacsci.com |
| SFC-MS | Separation using a supercritical fluid mobile phase coupled with mass spectrometry. | Analysis of chiral and achiral impurities with orthogonal selectivity to HPLC. apacsci.com |
| Multi-dimensional NMR | Advanced NMR experiments for detailed structural analysis. | Unambiguous structure elucidation of isolated impurities. apacsci.com |
| ICP-MS | Highly sensitive elemental analysis. | Detection and quantification of trace elemental impurities. biomedres.us |
Sustainable Synthesis and Greener Chemistry Approaches for Impurity Mitigation Research
The principles of green chemistry are increasingly being applied to chemical synthesis to reduce environmental impact and improve safety. ecoonline.comacs.org These principles focus on aspects such as waste prevention, the use of safer solvents, and energy efficiency. ecoonline.commdpi.comjocpr.com In the context of this compound, applying green chemistry principles can not only lead to more sustainable manufacturing processes but can also help to mitigate the formation of impurities. ijnc.ir
One of the key areas of focus in green chemistry is the use of safer and more environmentally benign solvents. jocpr.com Replacing traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or supercritical CO2 can significantly reduce the environmental footprint of a synthesis. jocpr.com Solvent-free reactions, where possible, are an even more sustainable option. mdpi.com
Catalysis plays a central role in green chemistry. acs.org The use of highly selective catalysts can improve reaction efficiency and reduce the formation of byproducts, which are often a source of impurities. acs.org Biocatalysis, which employs enzymes to carry out chemical transformations, is a particularly attractive green approach due to the high specificity of enzymes, which can often eliminate the need for protecting groups and reduce the number of synthetic steps. acs.org
In addition to developing greener synthetic routes, a proactive approach to impurity mitigation involves a thorough understanding of the potential sources of impurities. ardena.com This includes considering the raw materials, reaction conditions, and potential side reactions. fda.gov By identifying potential impurity-forming pathways early in the development process, chemists can design synthetic strategies that minimize their formation. ardena.com This can involve modifying the reaction sequence, optimizing reaction conditions, or introducing purification steps specifically designed to remove problematic impurities. ardena.com
Table 4: Green Chemistry Strategies for this compound Synthesis and Impurity Mitigation
| Green Chemistry Principle | Application to this compound Synthesis | Benefit |
| Waste Prevention | Designing synthetic routes with high atom economy. | Reduces the amount of waste generated. acs.org |
| Safer Solvents and Auxiliaries | Using water, bio-based solvents, or supercritical fluids instead of hazardous organic solvents. | Improves safety and reduces environmental impact. ecoonline.comjocpr.com |
| Use of Catalysis | Employing selective catalysts to improve reaction efficiency and reduce byproducts. | Minimizes waste and can lead to purer products. acs.org |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Reduces energy consumption and associated environmental impact. acs.org |
| Use of Renewable Feedstocks | Exploring synthetic routes that start from renewable resources. | Reduces reliance on fossil fuels and promotes sustainability. ijnc.ir |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
